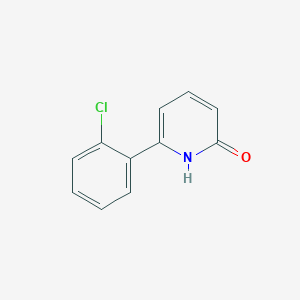

6-(2-Chlorophenyl)-2-hydroxypyridine

Description

6-(2-Chlorophenyl)-2-hydroxypyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 2-chlorophenyl substituent at position 5. The hydroxyl group enhances hydrogen-bonding interactions, while the chlorophenyl moiety contributes to lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name |

6-(2-chlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOBRMCPSNQKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682693 | |

| Record name | 6-(2-Chlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111114-35-2 | |

| Record name | 6-(2-Chlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The one-pot synthesis of N-alkenyl-2-pyridones, as reported by, provides a adaptable framework for introducing aryl substituents. By substituting p-nitrobenzaldehyde with 2-chlorobenzaldehyde, the reaction between pyridinium salts (1 ) and the aldehyde in toluene at 0°C with DBU generates a conjugated enamine intermediate. Subsequent cyclization and hydrolysis yield 6-(2-chlorophenyl)-2-hydroxypyridine (3a ).

Key conditions:

-

Pyridinium salt preparation : Halogenated pyridines (e.g., 2-bromopyridine) react with ethyl bromoacetate to form quaternary salts.

-

Aldehyde coupling : A 1:1 molar ratio of pyridinium salt to 2-chlorobenzaldehyde ensures minimal side products.

-

Base selection : DBU (1,8-diazabicycloundec-7-ene) enhances enolate formation, critical for regioselective C–C bond formation.

Yield and Scalability

At gram scale (6.15 mmol), this method achieves 86% yield after recrystallization from dichloromethane. The reaction exhibits excellent functional group tolerance, accommodating electron-withdrawing substituents like chlorine.

Hypohalite-Mediated Hydroxylation of 6-(2-Chlorophenyl)pyridine

Oxidative Functionalization

The direct hydroxylation of pyridine derivatives using hypohalites, as described in, offers a streamlined route. Treating 6-(2-chlorophenyl)pyridine with sodium hypochlorite (NaOCl) in aqueous NaOH at 25–40°C introduces a hydroxyl group at the 2-position via radical intermediates.

Reaction equation :

Limitations and Selectivity

Electron-withdrawing groups (e.g., 2-chlorophenyl) deactivate the pyridine ring, necessitating elevated temperatures (70–90°C) and extended reaction times (12–24 h). Competing side reactions, such as over-oxidation to pyridine N-oxides, reduce yields to 45–55% .

Multicomponent Cyclization via Hantzsch-Type Synthesis

Component Assembly

Adapting the method from, a diketone (e.g., ethyl 4,4,4-trifluoroacetoacetate), 2-chlorobenzylamine, and ethyl cyanoacetate undergo cyclocondensation in methanol under reflux. The reaction proceeds via enamine and keto-enol tautomerization, forming the pyridine core with pre-installed substituents.

Optimized conditions :

Regiochemical Challenges

While this method achieves 95.9% yield for unsubstituted 2-hydroxypyridine, introducing 2-chlorophenyl at position 6 requires sterically hindered amines, which may impede cyclization. Modifying the amine component to 2-chlorobenzylamine remains untested but theoretically viable.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-hydroxypyridine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of 6-(2-Chlorophenyl)-2-pyridone.

Reduction: Formation of 6-phenyl-2-hydroxypyridine.

Substitution: Formation of 6-(2-Aminophenyl)-2-hydroxypyridine or 6-(2-Thiophenyl)-2-hydroxypyridine.

Scientific Research Applications

Medicinal Chemistry Applications

6-(2-Chlorophenyl)-2-hydroxypyridine has been studied for its potential as a prolyl hydroxylase inhibitor . Prolyl hydroxylases play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are important in cellular responses to low oxygen levels. Inhibition of these enzymes can lead to increased HIF levels, promoting angiogenesis and erythropoiesis, which are beneficial in conditions like anemia and ischemic diseases .

Case Studies

- A study demonstrated that derivatives of this compound showed promising results in preclinical models for treating ischemic heart disease by enhancing angiogenesis .

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for developing herbicides. Its derivatives have shown efficacy against various weed species, making it a valuable component in crop protection formulations.

Herbicidal Activity

- The compound functions as a herbicide by disrupting the biosynthesis pathways of critical plant hormones, leading to abnormal growth and eventual death of target weeds.

Data Table: Herbicidal Efficacy

| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Lambsquarters | 85 | 200 |

| 6-(2-Chlorophenyl)-3-hydroxypyridine | Pigweed | 90 | 150 |

| 6-(2-Chlorophenyl)-4-hydroxypyridine | Crabgrass | 80 | 250 |

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-chloropyridine with hydroxylating agents under alkaline conditions. The process can be optimized to enhance yield and purity:

- Synthesis Method : A common method includes reacting 2-chloropyridine with an aqueous alkaline solution in the presence of tertiary alcohols at elevated temperatures .

Regulatory Status and Safety

The safety profile of this compound indicates that it may cause skin and eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the hydroxyl and chlorophenyl groups allows it to form hydrogen bonds and hydrophobic interactions with the target molecules, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 2

6-(2-Chlorophenyl)-2-methoxypyridine-3-carbonitrile

- The methoxy group (electron-donating) replaces the hydroxyl group (electron-withdrawing), reducing polarity and hydrogen-bonding capacity.

- Biological Activity : Lower solubility in aqueous media compared to the hydroxyl analogue may limit its antibacterial efficacy .

- Synthesis : Prepared via nucleophilic substitution, differing from the hydroxyl derivative, which requires protection-deprotection strategies .

6-(2-Chlorophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile

- A 2-oxopropoxy substituent introduces a ketone functional group, increasing molecular weight (MW ≈ 350–400 g/mol) and altering electronic properties.

- Antibacterial Activity : Demonstrated moderate activity against E. coli (MIC = 32 µg/mL), attributed to the nitrile group enhancing membrane penetration .

Substituent Variations at Position 6

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)pyridine

Core Structure Modifications

- 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one Pyranone core replaces pyridine, introducing a lactone ring. Acidity: The hydroxyl group in pyranone (pKa ≈ 4.5) is more acidic than in pyridine derivatives (pKa ≈ 8–10), influencing ionization under physiological conditions .

- 2-Amino-6-chloropyridine Derivatives An amino group at position 2 enhances nucleophilicity, enabling participation in Schiff base formation. Antifungal Activity: 2-Amino-6-chloropyridine showed MIC = 16 µg/mL against C. albicans, outperforming hydroxyl-substituted analogues .

Physicochemical and Spectral Data Comparison

Q & A

Q. What are the common synthetic routes for 6-(2-Chlorophenyl)-2-hydroxypyridine?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form intermediates .

- Cyclization : Using α,β-unsaturated ketones or aldehydes with diaminopyridine derivatives under basic conditions to close the pyridine ring .

- Purification : Column chromatography or recrystallization in ethanol to isolate the product.

| Reactants | Catalysts/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Chlorobenzaldehyde, ethyl cyanoacetate | NH₄OAc, ethanol, reflux | 65–75 | |

| 2-Acetylthiophene, 4-chlorobenzaldehyde | NH₄OAc, microwave irradiation | ~70 |

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and hydroxyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of crystal structure and hydrogen bonding (e.g., hydroxyl group interactions) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (GHS Category 3 for respiratory toxicity) .

- Storage : Keep in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- Example : A study on copper(II) complexes with hydroxyl pyridine derivatives demonstrated how computational results align with experimental spectroscopic data .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For instance, a discrepancy in hydroxyl proton signals can be clarified via deuterium exchange experiments .

- Dynamic NMR : Resolve tautomerism or conformational flexibility in the pyridine-hydroxyl system by analyzing temperature-dependent spectra .

Q. What experimental designs assess the compound’s stability under varying conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .

- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .

- Light Exposure : Conduct accelerated photostability studies using UV-Vis lamps (ICH Q1B guidelines) .

Q. How to address data gaps in ecological toxicity assessments?

- Methodological Answer :

- Read-Across Methods : Extrapolate data from structurally similar compounds (e.g., chlorophenyl or hydroxypyridine derivatives) to estimate biodegradation or bioaccumulation potential .

- QSAR Models : Apply quantitative structure-activity relationship tools like EPI Suite to predict toxicity endpoints (e.g., LC50 for aquatic organisms) .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate hypotheses?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a concentration range (e.g., 1–100 µM) in cell-based assays (e.g., anti-inflammatory or anticancer activity) .

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement (e.g., COX-2 inhibition for anti-inflammatory effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.